molecular formula C10H14N4O3S B2452426 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione CAS No. 476481-77-3

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2452426
M. Wt: 270.31
InChI Key: YGKSNZDZBQJPTH-UHFFFAOYSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role and significance in scientific research or industry would also be discussed.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall reaction mechanism.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, stability, and the various chemical reactions it undergoes.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis involves regioselective processes and interactions with various chemical agents. For example, a related compound, 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole-6,11-dione, demonstrates the potential of sulfanyl groups in synthesizing novel heterocyclic compounds (V. Srinivas & V. Rao, 2011).
  • Mass spectrometry studies of structurally similar heterocycles reveal insights into the primary fragmentation of these compounds, indicating potential applications in analytical chemistry (L. V. Klyba et al., 2010).

Enantioselective Reactions

  • Compounds with sulfanyl groups have been studied for their potential in enantioselective reactions. An example is the synthesis and lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, suggesting applications in producing enantiomerically enriched chemicals (Z. Andzans et al., 2013).

Potential in Medicinal Chemistry

  • Structurally similar compounds have been explored for their antimicrobial properties, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, hinting at the potential of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione in medicinal chemistry (Pratibha Sharma et al., 2004).

Structural Characterization and Material Design

  • Quantitative investigation into the intermolecular interactions of related compounds, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, provides insights that can be pivotal in designing new materials and understanding molecular properties (R. Shukla et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, and safety measures required for its handling and disposal.


Future Directions

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Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-3-17-5-4-14-6-7(11-10(14)18)13(2)9(16)12-8(6)15/h3-5H2,1-2H3,(H,11,18)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSNZDZBQJPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

CAS RN

476481-77-3
Record name 7-(2-ETHOXYETHYL)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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